N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Description
N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O4 and its molecular weight is 425.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide and related compounds have been extensively studied for their synthesis and chemical properties. The synthesis of similar pyrazole and pyrazolopyrimidine derivatives often involves reactions with hydrazine hydrate and other reagents, leading to the formation of compounds with potential biological activities. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides involved the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol. These synthetic approaches are fundamental in creating derivatives for further biological evaluation and potential therapeutic applications (Hassan, Hafez, & Osman, 2014).
Biological Activities
The derivatives of this compound have shown promising biological activities. For example, certain synthesized pyrazoline analogues demonstrated significant cytotoxicity against breast cancer cell lines, indicating their potential as anticancer agents. Specifically, N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide exhibited notable cytotoxic effects, with GI50 values indicating potent activity against cancer cell lines. Such findings suggest the therapeutic potential of these compounds in cancer treatment (Ahsan, Kumawat, Kumawat, Sharma, Bakht, Hassan, Hussain, Saraswat, & Khalilullah, 2018).
Antifungal and Antibacterial Applications
Derivatives of this compound have also been explored for their antifungal and antibacterial properties. Novel pyrazole-4-formylhydrazine derivatives containing a diphenyl ether moiety, for instance, were designed targeting succinate dehydrogenase (SDH), a crucial enzyme in fungal pathogens. These compounds displayed excellent antifungal effects against various fungal strains, demonstrating their potential as lead compounds in developing new antifungal agents (Wang, Wang, Qiu, Chen, Lu, Li, Yang, & Xue, 2020).
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4/c1-29-19-13-15(14-20(30-2)22(19)31-3)21-18-5-4-10-26(18)11-12-27(21)23(28)25-17-8-6-16(24)7-9-17/h4-10,13-14,21H,11-12H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOCWFFTYZNANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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